molecular formula C8H12ClNO B15071143 (E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride

(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride

Cat. No.: B15071143
M. Wt: 173.64 g/mol
InChI Key: NLYRGWIUXQUAKD-ONEGZZNKSA-N
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Description

(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride is an organic compound with the molecular formula C8H12ClNO. It is a derivative of butenoyl chloride, where the butenoyl group is substituted with a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride typically involves the reaction of 4-(pyrrolidin-1-yl)but-2-enoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:

4-(pyrrolidin-1-yl)but-2-enoic acid+SOCl2(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride+SO2+HCl\text{4-(pyrrolidin-1-yl)but-2-enoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(pyrrolidin-1-yl)but-2-enoic acid+SOCl2​→(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of thionyl chloride in excess ensures complete conversion of the carboxylic acid to the acyl chloride .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(pyrrolidin-1-yl)but-2-enoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    4-(pyrrolidin-1-yl)but-2-enoic acid: Formed by hydrolysis.

Scientific Research Applications

(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of new drugs due to its reactivity and ability to form various derivatives.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to modify other molecules by forming covalent bonds with nucleophilic sites, such as amines and alcohols. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

    4-(pyrrolidin-1-yl)but-2-enoic acid: The carboxylic acid precursor to (E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride.

    Pyrrolidin-2-one: A related compound with a lactam structure.

    Pyrrolidin-2-ol: The corresponding alcohol derivative.

Uniqueness

This compound is unique due to its acyl chloride functionality, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives, which can be tailored for specific applications in research and industry .

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

(E)-4-pyrrolidin-1-ylbut-2-enoyl chloride

InChI

InChI=1S/C8H12ClNO/c9-8(11)4-3-7-10-5-1-2-6-10/h3-4H,1-2,5-7H2/b4-3+

InChI Key

NLYRGWIUXQUAKD-ONEGZZNKSA-N

Isomeric SMILES

C1CCN(C1)C/C=C/C(=O)Cl

Canonical SMILES

C1CCN(C1)CC=CC(=O)Cl

Origin of Product

United States

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